Product packaging for oxo(oxopraseodymiooxy)praseodymium(Cat. No.:)

oxo(oxopraseodymiooxy)praseodymium

Cat. No.: B8255331
M. Wt: 329.814 g/mol
InChI Key: XYFIPBUCKXDCQM-UHFFFAOYSA-N
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Description

Oxo(oxopraseodymiooxy)praseodymium is a specialized praseodymium-based inorganic compound of significant interest in advanced scientific research. Its distinct structure makes it a subject of investigation for developing novel catalytic systems and functional materials . Praseodymium compounds are being explored for their potential application in biomedicine, including as agents with antioxidant properties or for therapeutic interventions . Furthermore, research into high-oxidation-state praseodymium chemistry, such as the +5 state, establishes critical links in understanding bonding and redox behavior across the periodic table, highlighting the broader relevance of praseodymium complexes in fundamental chemistry . This reagent is provided for research applications only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the specific analytical data and handling guidelines for this product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O3Pr2 B8255331 oxo(oxopraseodymiooxy)praseodymium

Properties

IUPAC Name

oxo(oxopraseodymiooxy)praseodymium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3O.2Pr
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFIPBUCKXDCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Pr]O[Pr]=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O3Pr2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.814 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Praseodymium Oxo Compounds

Hydrolysis-Driven Assembly Routes

Hydrolysis-based methods are a cornerstone in the synthesis of praseodymium oxo compounds, offering a bottom-up approach to assembling complex architectures from simple precursors in solution.

The controlled hydrolysis of praseodymium(III) precursors is a foundational method for generating soluble oligo- or polynuclear oxo/hydroxo clusters. The process involves the reaction of the hydrated praseodymium ion, [Pr(H₂O)ₙ]³⁺, with water, which acts as a weak base, leading to the formation of various hydrolytic species. Studies on the hydrolysis of the Pr³⁺ ion in a 3 molal lithium perchlorate (B79767) medium at 60°C have identified the formation of species such as Pr(OH)²⁺, Pr₂(OH)₂⁴⁺, and Pr₃(OH)₅⁴⁺ in solution. iaea.org Further research has led to the isolation of more complex, stable structures. A common structural motif found in lanthanide chemistry is the hexanuclear oxo-hydroxo cluster, which possesses a [Ln₆(µ₆–O)(µ₃–OH)₈]⁸⁺ core. rsc.org These clusters are synthesized through the hydrolysis of lanthanide ions in the presence of stabilizing ligands, where a central oxo group acts as a template to guide the self-assembly of the metal ions. rsc.org

A modified polyol process represents another effective hydrolysis-driven route. In this method, a precursor like praseodymium nitrate (B79036) hexahydrate is dissolved in a polyol solvent, which facilitates the hydrolysis to form praseodymium hydroxide (B78521), Pr(OH)₃. This hydroxide material then serves as a direct precursor to praseodymium oxide nanoparticles upon subsequent heat treatment. researchgate.net

Table 1: Hydrolytic Species of Praseodymium(III) Identified in Solution This table summarizes the praseodymium-containing species identified during the hydrolysis of Pr³⁺ ions under specific conditions.

Species FormulaNuclearityReference
Pr(OH)²⁺Mononuclear iaea.org
Pr₂(OH)₂⁴⁺Dinuclear iaea.org
Pr₃(OH)₅⁴⁺Trinuclear iaea.org
[Pr₆(µ₆–O)(µ₃–OH)₈]⁸⁺ coreHexanuclear rsc.org

The specific conditions of the hydrolysis reaction, particularly the pH and the nature of the basic medium, exert a profound influence on the products formed. The progressive addition of a base to an aqueous solution of Pr³⁺ leads to condensation reactions, ultimately resulting in the precipitation of praseodymium hydroxide. nih.gov The pH at which precipitation occurs is a critical parameter; for instance, studies on lanthanide-based corrosion inhibitors show that the stability of certain praseodymium complexes is pH-dependent, which in turn affects the formation of protective praseodymium oxide/hydroxide films. nih.gov

The choice of base and solvent system can direct the reaction toward specific cluster formation. While direct studies on praseodymium are limited, research on cerium, a neighboring lanthanide, provides valuable insights. The use of a basic solvent, such as N,N-Dimethylformamide (DMF), can facilitate the oxidation of the trivalent lanthanide ion and promote the assembly of oxo clusters. researchgate.net This suggests that the basicity of the reaction medium is a key variable for controlling the structure and oxidation state within the resulting oxo compound.

The counterions present in the precursor salts and the composition of the solvent system are powerful tools for directing the synthesis of praseodymium oxo compounds toward specific structural outcomes. The coordinating ability of the anion can influence the hydrolysis and condensation pathways. For example, a comparative study on the hydrolysis of Pr³⁺ in perchlorate and chloride media demonstrated the effect of chloride ions on the stability constants of the resulting hydroxo species. mpg.de

More dramatically, the selection of solvents can guide the assembly of complex, high-nuclearity clusters into extended architectures. Under solvothermal conditions, the use of a mixed-solvent system comprising triethanolamine (B1662121) (TEOA), triethylamine (B128534) (TEA), and ethanol (B145695) to treat praseodymium antimony oxochloride cluster precursors, {Pr₄Sb₁₂}, resulted in the formation of distinct one-dimensional, two-dimensional, and three-dimensional structures. nih.gov This demonstrates a clear structural evolution guided by the solvent-driven assembly of tertiary building units. nih.gov

Table 2: Solvent-Directed Assembly of Praseodymium Antimony Oxochloride Structures This table illustrates how adjusting the solvent system under solvothermal conditions can control the dimensionality of the final product.

Product DimensionalityKey Synthetic ComponentsResulting Structure FeatureReference
1DMixed TEOA/TEA/EthanolIsolated zig-zag chains of {Pr₄Sb₁₂} clusters nih.gov
2DMixed TEOA/TEA/EthanolInterlinked chains forming 2D layers nih.gov
3DMixed TEOA/TEA/EthanolFurther aggregation of chains into a 3D network nih.gov

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods utilize elevated temperatures and pressures to drive the synthesis of crystalline materials. These techniques are particularly effective for producing well-defined praseodymium oxide nanostructures.

As a facile and energy-efficient alternative to high-temperature methods, room-temperature aging has been successfully employed to manufacture praseodymium hydroxide (Pr(OH)₃) nanorods. nih.gov This process involves a simple precipitation of the hydroxide, followed by washing and aging at ambient temperature. nih.gov The resulting Pr(OH)₃ nanorods are structurally distinct from those produced via high-temperature hydrothermal routes. nih.gov Subsequent calcination of these hydroxide nanorods in air at temperatures around 600°C transforms them into praseodymium oxide (Pr₆O₁₁) nanorods, which retain the rod-like morphology. researchgate.netnih.gov

High-temperature hydrothermal synthesis is a robust method for producing crystalline praseodymium oxo-species. This technique involves heating an aqueous solution of praseodymium precursors in a sealed vessel, known as an autoclave. The elevated temperature and autogenous pressure facilitate the dissolution and recrystallization processes, leading to the formation of well-defined nanoparticles. For instance, praseodymium oxide (Pr₆O₁₁) nanoparticles have been successfully synthesized using this method, which were then utilized as effective nanocatalysts. sphinxsai.com Hydrothermal synthesis is also a common route for producing complex polyoxometalates (POMs), where the reaction pH and temperature are critical parameters for controlling the final structure. While high-temperature hydrothermal processing is often used to produce single-crystal nanorods, studies have shown that the products can be structurally different from those obtained via room-temperature aging. nih.gov

Template-Assisted and Ligand-Directed Synthesis Strategies

Template-assisted and ligand-directed synthesis strategies offer a powerful means to construct complex multinuclear lanthanide-oxo clusters with a high degree of control. These approaches rely on the use of molecular templates or specifically designed ligands to guide the self-assembly of the final structure.

Polyoxometalates (POMs) are a class of metal-oxygen clusters that can act as inorganic, multidentate ligands to stabilize lanthanide-oxo clusters (LnOCs). sciopen.comdoaj.orgsciopen.com These POMs, particularly lacunary (defect-containing) versions, possess abundant surface oxygen atoms that can effectively coordinate with lanthanide ions. sciopen.com This interaction leads to the formation of a wide array of POM-based LnOCs, which can be broadly categorized into pure 4f clusters, d-4f clusters, and 3d-4f clusters. sciopen.comdoaj.orgresearchgate.net The synthesis of these clusters can be achieved through several methods, including the ligand-directed method using pre-formed lacunary POMs, in-situ transformation of lacunary POMs, and in-situ generation of lacunary POMs. sciopen.comdoaj.org

Table 1: Synthetic Strategies for POM-based Lanthanide-Oxo Clusters

Synthetic Strategy Description
Lacunary POMs Ligand-Directed Method Pre-synthesized lacunary POMs are used as ligands to coordinate with lanthanide ions.
In-situ Transformation of Lacunary POMs Lacunary POMs are transformed into different species during the reaction, which then direct the cluster formation.
In-situ Generation of Lacunary POMs The building blocks of lacunary POMs are added to the reaction mixture, and the POMs form in-situ to template the cluster.

This table summarizes the primary methods used to synthesize lanthanide-oxo clusters stabilized by polyoxometalates.

The affinity between lanthanide ions and polyoxometalate cores is a critical factor in the formation of stable LnOCs. Studies have shown that the interaction is influenced by factors such as the pH of the solution and the specific lanthanide ion. For instance, research on the complexation of lanthanide ions with the [PW₁₁O₃₉]⁷⁻ anion has demonstrated that a pH of 5.5 promotes higher complexation and stability of the resulting [Ln(PW₁₁O₃₉)₂]¹¹⁻ complexes. nih.gov NMR spectroscopic studies have been instrumental in probing these interactions in solution, revealing the co-existence of different complex species, such as [M(PW₁₁O₃₉)(H₂O)ₓ]⁴⁻ and [M(PW₁₁O₃₉)₂]¹¹⁻ (where M is a lanthanide or actinide ion). osti.gov These studies provide valuable thermodynamic data, including reaction enthalpies and entropies, which are crucial for understanding the driving forces behind complex formation. osti.gov

The design of heterometallic clusters containing both lanthanide and other metal ions, such as aluminum, introduces additional complexity and potential for novel properties. The use of chiral ligands in these syntheses can impart chirality to the resulting cluster, which is of interest for applications in catalysis and materials science. researchgate.net A notable strategy involves the use of Ln(hfac)₃ (hfac = hexafluoroacetylacetonate) moieties as Lewis acids to coordinate with transition metal acetylacetonate (B107027) complexes. researchgate.netmdpi.com This approach has led to the formation of chiral, heterodinuclear lanthanide-transition metal complexes. researchgate.net While this specific example focuses on transition metals, the principle can be extended to aluminum-lanthanide systems. The high coordination numbers typical for lanthanide ions (often 8 or 9) make them well-suited for binding with multidentate chelating ligands. researchgate.net

Organic ligands containing oxygen donor atoms play a pivotal role in the coordination chemistry of praseodymium. grafiati.com These ligands, which include alcohols, phenols, ketones, and aldehydes, can form stable complexes with praseodymium ions. alfa-chemistry.com The coordination can occur through the deprotonation of hydroxyl groups or the interaction with carbonyl oxygen atoms. alfa-chemistry.com The choice of ligand can influence the nuclearity and geometry of the resulting praseodymium complex. For example, bidentate ligands with negatively charged oxygen donor atoms have been shown to form 1:1 complexes with metal ions, and their stability can be predicted using linear free energy relationships. researchgate.net The versatility of these organic ligands allows for the synthesis of a wide range of praseodymium complexes with diverse structures and properties.

Table 2: Examples of Oxygen-Donor Ligands in Lanthanide Complexation

Ligand Type Example Coordination Mode
β-Diketones Acetylacetonate (acac) Bidentate chelation
Binaphthols BINOL Chiral bidentate
Crown Ethers 18-Crown-6 Macrocyclic coordination

This table provides examples of common organic ligands with oxygen donor atoms used in the synthesis of lanthanide complexes.

Polyoxometalate Stabilization of Lanthanide-Oxo Clusters

Incorporation of Praseodymium into Heterometallic Oxo Clusters

The incorporation of praseodymium into heterometallic oxo clusters, which contain more than one type of metal ion, is a strategy to create materials with tailored properties. These clusters can exhibit synergistic effects arising from the interactions between the different metal centers. The synthesis of such clusters often involves the co-precipitation of metal hydroxides or the use of pre-formed metal complexes as building blocks. For instance, biotemplated sol-gel synthesis has been used to create phase-pure praseodymium barium copper iron oxide, a material with applications in solid oxide fuel cells. rsc.org In the realm of molecular clusters, the reaction of lanthanide precursors with other metal-containing species under controlled conditions can lead to the formation of discrete heterometallic oxo clusters. For example, cerium-oxo clusters have been synthesized and can serve as models for understanding the chemistry of other lanthanides like praseodymium. nih.govnih.gov The synthesis of aluminum-oxo clusters and their subsequent reaction with lanthanide precursors is another promising route to heterometallic Al-Ln oxo clusters. rsc.org

Synthesis of Rare Earth-Doped Aluminum Oxo Clusters

The incorporation of rare earth ions like praseodymium into aluminum oxo clusters (AlOCs) is a promising route to novel functional materials. This doping strategy aims to combine the structural versatility of AlOCs with the unique optical and magnetic properties of lanthanides.

The synthesis of these heterometallic clusters is challenging due to the differing chemistries of aluminum and lanthanides. However, research has shown that through careful control of reaction conditions and ligand selection, it is possible to create these complex structures. For instance, the aqueous solution chemistry of Al(III) is a key factor, with hydrolysis of aluminum salts leading to the formation of aluminum oxo-hydroxide clusters that can serve as building blocks. bohrium.com

A general approach involves the reaction of an aluminum source, such as an aluminum alkoxide or salt, with a praseodymium salt in the presence of organic ligands. These ligands, often carboxylates or beta-diketonates, play a crucial role in stabilizing the resulting cluster and influencing its final structure. The choice of ligand can direct the nuclearity and geometry of the cluster. bohrium.com For example, introducing ligands with additional coordination sites can facilitate the incorporation of the lanthanide ion and lead to higher nuclearity clusters. bohrium.com

While specific research detailing praseodymium-doped AlOCs is nascent, the synthesis of other lanthanide-doped AlOCs provides a clear blueprint. The techniques developed for creating dimeric and other high-nuclearity AlOCs can be adapted for praseodymium incorporation. bohrium.com

Formation of 3d-4f and 5d-4f Polyoxometalate-Based Lanthanide-Oxo Clusters

Polyoxometalates (POMs) are a class of inorganic metal-oxygen cluster compounds that are ideal for creating complex, multi-metallic structures. researchgate.net Their oxygen-rich surfaces make them excellent inorganic ligands for binding with various metal ions, including lanthanides like praseodymium and transition metals (d-block elements). sciopen.com The resulting heterometallic clusters, particularly those combining lanthanides (4f) with 3d or 5d transition metals, are of significant interest for their potential applications in magnetism, catalysis, and luminescence. sciopen.comnih.gov

The synthesis of these clusters often employs a "building block" approach, where pre-formed lacunary POMs (POMs with one or more metal-oxygen vacancies) are reacted with praseodymium salts and a salt of a 3d or 5d transition metal. The oxophilic nature of the praseodymium ion facilitates its binding to the oxygen-rich vacancies of the POM ligand. researchgate.net

Several synthetic strategies have been developed:

Lacunary POM Ligand-Directed Method: This is the most direct method, where a well-defined lacunary POM is reacted with praseodymium and other metal ions. For example, sandwich-type polyoxometalates like K15[Ln(BW11O39)2]·nH2O (where Ln can be Pr) are formed by reacting a lanthanoid nitrate with the mono-lacunary Keggin unit K9[BW11O39]. nih.gov

In Situ Transformation of Lacunary POMs: In this method, a stable POM precursor is transformed under specific reaction conditions (e.g., pH, temperature) into a reactive lacunary species that then incorporates the praseodymium and other metal ions. sciopen.com

One-Pot Synthesis: This flexible strategy involves the simultaneous reaction of all components, such as a tungstate (B81510) or molybdate (B1676688) source, a praseodymium salt, and other metal salts, often with organic ligands, to assemble complex clusters. nih.gov A praseodymium-stabilized selenotungstate cluster was synthesized using such a one-pot strategy. nih.govscilit.com

The table below summarizes examples of synthetic approaches for creating lanthanide-containing polyoxometalate clusters, which are analogous to how praseodymium-containing clusters would be synthesized.

Precursor POM TypeLanthanide SourceOther Metal SourceResulting Cluster TypeReference
Anderson-type [CrMo6O24H6]3–Eu(NO3)3·6H2O(from POM)3d-4f EuCrMo6 microflakes nih.gov
Mono-lacunary Keggin [BW11O39]9-Ln(NO3)3 (Ln=La, Ce, Pr, etc.)(from POM)Sandwich-type K15[Ln(BW11O39)2] nih.gov
{α-AsW10O38}Ce(III) saltFe(III) salt3d-4f {Fe-(μ3-O)3-Ce} bridged researchgate.net
[WZn{Zn(H2O)}2(ZnW9O34)2]12-Ln(NO3)3 (Ln=La, Eu, Tb)(from POM)Diamondoid Ln-POM researchgate.net

These methodologies allow for the rational design and synthesis of a wide array of praseodymium oxo compounds with tailored structures and properties, paving the way for new advancements in materials science.

Structural Elucidation and Features of Praseodymium Oxo Frameworks

Advanced Crystallographic Techniques

Crystallography is the cornerstone for the structural determination of crystalline solids like praseodymium oxides. By analyzing the diffraction of X-rays through the crystal lattice, scientists can map the precise three-dimensional coordinates of each atom.

In the study of praseodymium compounds, SC-XRD has been instrumental in characterizing a variety of complex structures. For instance, it has been used to solve the crystal structures of novel oxoanionic compounds of Pr⁴⁺, such as PrSi₃O₈ and Pr₂Si₇O₁₈, which were synthesized under high pressure. uni-koeln.de It has also been applied to elucidate the coordination environments in organometallic Pr(III) complexes, revealing coordination numbers from 7 to a remarkable 12. bohrium.comresearchgate.net In one case, a praseodymium complex with organofluorotitanate ligands was found to have a coordination number of 12, showcasing the element's flexibility. researchgate.net

The data derived from SC-XRD is foundational for understanding the relationship between structure and properties. For pyrophoric or air-sensitive materials, specialized handling techniques, such as using a Schlenk line and coating the crystal in perfluorinated oil, ensure the sample's integrity during analysis. ncl.ac.uk

Table 1: Representative Crystallographic Data for Praseodymium Compounds from SC-XRD This table presents data from various praseodymium-containing crystal structures determined by SC-XRD, illustrating the type of detailed information obtained.

Compound/FormulaCrystal SystemSpace GroupKey Structural FeaturesRef.
[Pr(HLMe,Me)]‧2H₂OMonoclinicP2₁/nEight-coordinate Pr(III) ion. bohrium.com
PrScO₃OrthorhombicPnmaPerovskite structure with distorted ScO₆ octahedra. researchgate.net
LaB₃.₆O₇ & PrB₃.₆O₇OrthorhombicPmn2₁Defective α‐SrB₄O₇ structure type. researchgate.net
Pr₂Si₇OrthorhombicCmmm3D-polyanion formed by silicon atoms; Pr³⁺ oxidation state. d-nb.infompg.de

While single-crystal XRD provides unparalleled detail, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) is a more accessible technique that uses a finely ground powder sample, providing a diffraction pattern representative of the bulk material. libretexts.org Each crystalline phase has a characteristic PXRD pattern, which acts as a "fingerprint," making the technique ideal for identifying the constituent phases in a mixture and assessing sample purity. uji.eswikipedia.org

For the praseodymium-oxygen system, which contains numerous stable oxide phases, PXRD is indispensable. researchgate.net Studies have used PXRD to identify major phases like PrO₂ and Pr₂O₃, as well as minor components such as Pr(OH)₃ and the mixed-valence Pr₆O₁₁. uji.es High-temperature PXRD studies allow for the real-time observation of phase transformations between different praseodymium oxides as a function of temperature and oxygen pressure. acs.org Furthermore, PXRD is crucial for refining the lattice parameters of a known structure and can be used to determine the average particle size of the powder through analysis of peak broadening. libretexts.org In the characterization of novel layered perovskites like PrSrMn₂O₅₊δ, PXRD is the first step in confirming the formation of the new crystalline phase. nih.gov

Table 2: Common Praseodymium Oxide Phases Identified by Powder X-ray Diffraction This table summarizes various praseodymium oxide phases and their crystal structures, which can be distinguished using PXRD.

PhaseFormulaCommon Oxidation State(s)Crystal SystemRef.
Praseodymium(III) OxidePr₂O₃+3Hexagonal (A-type) / Cubic (C-type) uji.es
Praseodymium(IV) OxidePrO₂+4Cubic (Fluorite) uji.es
Praseodymium(III,IV) OxidePr₆O₁₁+3, +4Cubic (Defect Fluorite) uji.eswikipedia.org
Intermediate PhasePr₇O₁₂+3, +4Rhombohedral uji.es
Intermediate PhasePr₉O₁₆+3, +4Triclinic uji.es

Molecular Architecture and Core-Shell Configurations

The structures of praseodymium oxo compounds are not random assortments of atoms but are built upon specific repeating units and bridging motifs. The interplay between the central praseodymium-oxygen core and the surrounding ligands dictates the final size, shape, and properties of the molecular or extended framework.

At the heart of these frameworks are praseodymium-oxygen cluster cores. In the solid-state oxides, these "cores" constitute the entire lattice. The praseodymium-oxygen system is known for its series of ordered intermediate phases with the general formula PrₙO₂ₙ₋₂, which exist between the simpler Pr₂O₃ and PrO₂ compositions. uji.es These structures can be described as variations of the cubic fluorite (CaF₂) lattice of PrO₂. The introduction of Pr³⁺ ions into the Pr⁴⁺ lattice leads to the formation of oxygen vacancies for charge compensation, and the ordering of these vacancies creates the superstructures of the intermediate phases. researchgate.net Therefore, the fundamental core can be viewed as a complex, ordered arrangement of Pr³⁺ and Pr⁴⁺ ions linked by oxide ions.

In discrete molecular chemistry, distinct Pr-O clusters can be synthesized. An example is found in a nanosized selenotungstate cluster stabilized by praseodymium, which incorporates {Pr₃(H₂O)₁₀[Se₂W₂₂O₇₆(gly)₂]} units. nih.gov Here, a core of three praseodymium ions is held together by bridging oxygen atoms from the surrounding polyoxometalate and water ligands.

The connections between praseodymium ions in clusters and extended lattices are mediated by various small, oxygen-containing ligands. The primary bridging species are oxo (O²⁻), hydroxo (OH⁻), and aqua (H₂O) ligands. libretexts.org

Oxo ligands (O²⁻) are typically found in the solid-state oxides, forming strong Pr-O-Pr bridges that constitute the backbone of the material. In molecular complexes, they can act as μ₂-oxo or μ₃-oxo bridges, connecting two or three metal centers, respectively.

Hydroxo ligands (OH⁻) are common in compounds synthesized in aqueous media or from the hydrolysis of precursors. Praseodymium(III) hydroxide (B78521), Pr(OH)₃, is an extended network where hydroxo groups bridge the metal centers. uji.es In discrete clusters, they can also act as bridging ligands.

Aqua ligands (H₂O) are water molecules that coordinate directly to the praseodymium ion. While they are typically terminal ligands, they can participate in hydrogen bonding to bridge different parts of a molecule or adjacent molecules. In some structures, they can also act as bridging ligands between two metal ions. nih.gov

The coordination environment in a dinuclear praseodymium complex, for example, was found to involve bridging phenoxo-oxygen atoms, creating a Pr-(μ-OR)-Pr linkage. researchgate.net The angle and distance of these bridges are critical in determining the magnetic and electronic interactions between the metal centers.

In molecular chemistry, the growth of a praseodymium-oxo core can be controlled and terminated by using "capping" ligands. These are typically larger, often organic, molecules that coordinate to the surface of the growing cluster, preventing further extension of the framework. semanticscholar.org The size, shape, and denticity (the number of donor atoms) of the capping ligand are crucial factors that direct the final size and topology of the cluster. researchgate.netresearchgate.net

Polynuclearity and High-Nuclearity Praseodymium Oxo Clusters

The assembly of metal ions into high-nuclearity complexes is a significant area of coordination chemistry, leading to compounds with unique properties. researchgate.net Praseodymium, like other rare-earth elements, readily forms such polynuclear oxo/hydroxo clusters.

Structural Diversity of Multinuclear Rare-Earth Metal Oxo/Hydroxo Clusters

Multinuclear rare-earth metal coordination clusters bridged by oxo or hydroxo units have transitioned from laboratory novelties to a well-established class of compounds. researchgate.net Research in this field has revealed a vast structural diversity, with architectures ranging from simple mononuclear complexes to highly sophisticated discrete clusters. researchgate.net These metal-oxo clusters are not merely structural curiosities; their utility is linked to their specific structures and formation processes, with applications in catalysis and materials science. researchgate.netrsc.org The bonding in these clusters is highly ionic, which plays a major role in preserving the crystal lattice integrity even in small particles. nih.gov The formation of these varied structures highlights the versatility of rare-earth metals in creating complex inorganic frameworks. researchgate.netdocumentsdelivered.com

Evolution of Structural Motifs from Primary to Tertiary Building Units

The construction of complex, high-nuclearity structures can be understood through a hierarchical assembly model, where simple primary building units (PBUs) combine to form more complex secondary (SBUs) and tertiary building units (TBUs). researchgate.net This process allows for the systematic construction of one-dimensional, two-dimensional, and three-dimensional structures.

A clear illustration of this structural evolution is found in a series of praseodymium antimony oxochloride crystals. researchgate.netmdpi.com In this system:

Secondary Building Units (SBUs): Isolated praseodymium antimony oxochloride clusters, denoted as {Pr₄Sb₁₂}, act as the initial complex building blocks. researchgate.netmdpi.com

Tertiary Building Units (TBUs): These {Pr₄Sb₁₂} clusters interconnect to form an anionic zig-zag chain, [Pr₄Sb₁₂O₁₈Cl₁₅₋ₓ]ₙ. researchgate.netmdpi.com

Final Structures: The final dimensionality of the crystal is determined by how these chain-like TBUs are arranged and linked. Different linkages can produce one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. researchgate.netmdpi.com

This stepwise aggregation, from SBUs to TBUs and then to the final superstructure, demonstrates a clear evolutionary pathway in the formation of complex metal oxohalide crystals at an atomic level. researchgate.netmdpi.com This principle of hierarchical assembly is fundamental to understanding the formation of intricate single-crystalline compounds based on metal oxo cluster units. researchgate.net

Coordination Geometries around Praseodymium Centers

The coordination environment around the praseodymium ion is flexible, accommodating various coordination numbers and exhibiting a range of bond distances depending on the oxidation state and the nature of the coordinating ligands.

Praseodymium-Oxygen and Praseodymium-Nitrogen Bond Distances

The bond lengths between praseodymium and its coordinating atoms are fundamental to defining the geometry of its complexes. In oxo- and nitrogen-ligated frameworks, these distances have been determined through detailed structural analyses.

In studies of praseodymium-containing oxides, distinct Pr-O bond distances have been observed. For instance, in Y₁₋ₓPrₓBa₂Cu₃O₇, X-ray absorption fine structure (XAFS) data suggest the presence of two different Pr-O nearest-neighbor distances: a majority at approximately 2.45 Å and a smaller fraction at a shorter, possibly broadened distance of 2.2 Å. aps.org The existence of these two distinct bond lengths is consistent with a mixed-valence state for praseodymium in the material. aps.org

In nitrogen-containing complexes, Pr-N bond distances also vary with the metal's oxidation state and coordination environment. In a formal Pr(V) complex, the average Pr–N bond distance was found to be 2.215 Å. chemrxiv.org The table below summarizes selected bond distance findings from the literature.

Bond TypeOxidation StateBond Distance (Å)Compound Context
Pr-OPr(III)/Pr(IV)~2.45Y₁₋ₓPrₓBa₂Cu₃O₇
Pr-OPr(III)/Pr(IV)~2.2Y₁₋ₓPrₓBa₂Cu₃O₇
Pr-NPr(IV)2.329(14)[Pr⁴⁺(NPtBu₃)₄]
Pr-NPr(V)2.215(29)[Pr⁵⁺(NPtBu₃)₄]⁺

Data compiled from references aps.orgchemrxiv.org.

Observed Coordination Numbers in Praseodymium(III) and Praseodymium(IV) Oxo Complexes

Praseodymium exhibits significant flexibility in its coordination number, which is the number of donor atoms bonded to the central metal ion. uomustansiriyah.edu.iq This number is influenced by the oxidation state of the praseodymium ion and the steric and electronic properties of the surrounding ligands.

For the more common Praseodymium(III) oxidation state, a range of coordination numbers has been documented. In praseodymium(III) bromide (PrBr₃), the praseodymium ions are 9-coordinate, adopting a tricapped trigonal prismatic geometry. wikipedia.org Other structurally characterized Pr(III) complexes also show a coordination number of nine. researchgate.net However, coordination numbers of eight and even twelve have also been reported for Pr(III) in different chemical environments, highlighting its coordinative flexibility. hakon-art.comresearchgate.net

The less common Praseodymium(IV) oxidation state also displays variable coordination. While the chemistry of Pr(IV) is less extensive than that of its neighboring lanthanide, cerium, molecular complexes have been successfully synthesized and characterized. wikipedia.orgacs.org In some materials, Pr(IV) is believed to occupy an octahedral position, corresponding to a coordination number of six. researchgate.net In contrast, a pseudo-tetrahedral geometry, indicating a coordination number of four, has been reported for a different Pr(IV) complex. researchgate.net This demonstrates that, like its trivalent counterpart, Pr(IV) can adapt its coordination environment based on the surrounding ligand framework.

Praseodymium Oxidation StateObserved Coordination Numbers
Pr(III)8, 9, 12
Pr(IV)4, 6

Data compiled from references wikipedia.orgresearchgate.nethakon-art.comresearchgate.netresearchgate.netresearchgate.net.

Computational and Theoretical Investigations of Praseodymium Oxo Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of solid-state materials, including rare-earth oxides. It offers a balance between computational cost and accuracy, making it suitable for complex systems like praseodymium oxides.

DFT calculations are instrumental in predicting the ground-state geometry of praseodymium oxides by minimizing the total energy of the system. These optimizations provide accurate lattice parameters and atomic positions, which can be compared with experimental data from techniques like X-ray diffraction (XRD). psu.edu For example, DFT has been used to study the various crystalline phases of Pr₂O₃, including the cubic and trigonal structures. materialsproject.orgmaterialsproject.org

In the cubic Ia-3 space group, DFT calculations predict two distinct praseodymium (Pr³⁺) environments. materialsproject.org In one site, Pr³⁺ is coordinated to six oxygen atoms with Pr-O bond distances ranging from 2.38 to 2.48 Å. materialsproject.org In the second site, all Pr-O bond lengths are calculated to be 2.42 Å. materialsproject.org These theoretical predictions are crucial for understanding the local coordination environment of the praseodymium ions, which dictates many of the material's properties. The use of tight optimization criteria and appropriate integration grids in DFT software, such as Gaussian, ensures the reliability of these structural predictions. nih.govfigshare.com

Table 1: DFT-Calculated Structural Parameters for Cubic Pr₂O₃ (space group Ia-3)

Parameter Value
Crystal System Cubic
Space Group Ia-3 (206)
Lattice Constant (a) 11.24 Å
Pr-O Bond Distances (Site 1) 2.38-2.48 Å
Pr-O Bond Distances (Site 2) 2.42 Å

Data sourced from Materials Project. materialsproject.org

Praseodymium is known to exist in multiple valence states, primarily +3 and +4. americanelements.comstanfordmaterials.com The +3 state is the most stable, while the +4 state can be stabilized in certain solid-state lattices, leading to mixed-valence compounds like Pr₆O₁₁ (a combination of Pr₂O₃ and PrO₂). americanelements.comstanfordmaterials.comnih.gov

DFT calculations are employed to analyze the electronic structure, including the band gap and density of states (DOS), which helps in characterizing these valence states. The electronic configuration of Pr is [Xe] 4f³ 6s², and in its +3 state, it has two remaining 4f electrons. americanelements.com DFT can model the complex interactions of these localized 4f electrons, which are crucial for the magnetic and optical properties of praseodymium compounds. However, standard DFT functionals can struggle to accurately describe these strongly correlated electrons, often underestimating the band gap. materialsproject.org Advanced methods, such as DFT+U (where U is a Hubbard-like term to account for on-site Coulomb interactions) or hybrid functionals, are often necessary for a more accurate description of the electronic properties of Pr₂O₃. researchgate.net

The nature of the chemical bond between praseodymium and oxygen is predominantly ionic, but a degree of covalent character is present and significantly influences the material's properties. DFT can be used to quantify this covalency by analyzing the electron density distribution, orbital overlap, and bond order. The interaction between the Pr 5d, 6s, and 6p orbitals and the O 2p orbitals contributes to the covalent character of the Pr-O bond. researchgate.net The degree of covalency can be modulated by factors such as coordination number and bond distance. nih.gov Understanding these bonding parameters is essential for explaining the structural stability and electronic behavior of praseodymium oxides.

Semiempirical Quantum Chemistry Models

While DFT is a powerful tool, its computational cost can be prohibitive for very large systems or high-throughput screening. Semiempirical quantum chemistry models offer a faster alternative by incorporating parameters derived from experimental data to simplify the calculations.

Several semiempirical models, such as AM1, PM3, and the more recent PM6 and PM7, have been developed over the years. nih.govnih.govgaussian.com For lanthanides, specific parameterizations are required due to the complexity of their electronic structure. The "Sparkle" models were developed specifically for this purpose, followed by the Recife Model 1 (RM1), which represents a significant improvement. researchgate.netplos.orgnih.gov

The RM1 model has been parameterized for trivalent lanthanide ions, including Pr(III). nih.gov This parameterization involves fitting the model to reproduce high-quality structural data from a large set of lanthanide complexes. researchgate.net In this approach, the lanthanide trication is typically modeled as a core with three valence electrons in a set of 5d, 6s, and 6p orbitals, which simplifies the calculation while capturing the essential bonding interactions. nih.govnih.gov

The accuracy of semiempirical models is judged by their ability to reproduce experimental geometries. The RM1 model has shown superior accuracy for a wide range of lanthanide complexes compared to earlier Sparkle models (Sparkle/AM1, Sparkle/PM3, etc.). researchgate.net While the Sparkle models perform well for complexes where the lanthanide is coordinated to oxygen or nitrogen, their accuracy decreases for other types of coordination. plos.org The RM1 model extends this accuracy to other bonds, such as those with carbon and halogens. nih.gov

Table 2: Comparative Accuracy of Semiempirical Models for Trivalent Lanthanide Complexes

Model Average Unsigned Mean Error (Å) for Ln-L distances
RM1 for Pr(III) ~0.08
Sparkle/PM6 (average for La-Lu) 0.066 - 0.086
Sparkle/AM1 (average for Dy, Ho, Er) 0.054 - 0.066
Sparkle/PM3 (average for Dy, Ho, Er) 0.064 - 0.072

Data compiled from multiple sources. researchgate.netnih.gov

Molecular Dynamics and Stability Simulations

Molecular dynamics and other simulation techniques are crucial tools for understanding the behavior of praseodymium-containing materials at an atomic level. They provide insights into structural stability, phase transitions, and the energetic landscape of complex praseodymium systems.

Theoretical investigations have been instrumental in exploring the stability of praseodymium in high oxidation states, particularly within polyoxocationic complexes. Ab initio computations have been employed to study the gas-phase reactivity of complexes like [PrO₂(NO₃)₂]⁻ with water, which sheds light on the chemical stability of praseodymium in the rare +5 oxidation state. rsc.orgscilit.com These studies have suggested that in addition to known species, other high-valent praseodymium complexes could be stable. researchgate.net

The recent successful synthesis and characterization of a molecular praseodymium complex in a formal +5 oxidation state, [Pr⁵⁺(NPᵗBu₃)₄]⁺[X⁻], represents a landmark achievement, confirming theoretical predictions. acs.orgnih.gov Computational studies, including density functional theory (DFT) and multireference wavefunction-based methods, were essential in analyzing the stability and electronic structure of this highly unusual compound. nih.govresearchgate.net These theoretical models explain how the specific ligand environment, in this case, an inverted ligand field, stabilizes this unprecedentedly high oxidation state for a lanthanide. nih.govbioengineer.org This synergy between theoretical prediction and experimental validation opens new avenues for designing novel high-valent lanthanide materials. bioengineer.org

Table 1: Theoretical Studies on High-Valent Praseodymium Complexes

Complex StudiedComputational MethodKey FindingReference
[PrO₂(NO₃)₂]⁻Ab initio computationsIlluminates the chemical stability of Pr(V) in the gas phase. rsc.orgscilit.com
[Pr⁵⁺(NPᵗBu₃)₄]⁺[X⁻]DFT and multireference wavefunction theoryConfirmed a highly multiconfigurational singlet ground state, stabilized by an inverted ligand field. nih.govresearchgate.net
Pr⁵⁺ SpeciesGas-phase and noble gas matrix isolation studiesProvided early evidence for the existence of molecular pentavalent praseodymium. nih.gov

Computational methods are pivotal in predicting and understanding the polymorphic transitions and relative stabilities of praseodymium compounds. While extensive molecular dynamics simulations specifically for oxo(oxopraseodymiooxy)praseodymium are not widely published, studies on other praseodymium compounds provide a clear framework for this type of analysis.

For instance, detailed investigations into praseodymium(III) borohydride (B1222165) (Pr(BH₄)₃) have shown how heating induces transitions between different crystalline forms. nih.govrsc.orgunito.it DFT structural optimization was used to calculate the relative stabilities of these polymorphs (α, β, and r), revealing the decreasing stability order of α-Pr(BH₄)₃ > β-Pr(BH₄)₃ > r-Pr(BH₄)₃. nih.gov These transitions, which involve the rotation of RE(BH₄)₆ octahedra without breaking chemical bonds, are influenced by temperature and atmospheric conditions (argon vs. hydrogen). nih.govrsc.org

This computational approach is directly applicable to the more complex praseodymium oxide system. Praseodymium oxides are known to form a variety of phases, including Pr₂O₃ (hexagonal and cubic), PrO₂, and the mixed-valence Pr₆O₁₁, with transitions occurring at high temperatures (over 2000°C for some exotic phases). worktribe.comuji.es Theoretical calculations of the total energies as a function of volume for different crystal structures (like the B1 rock-salt and B2 cesium chloride types) and valency scenarios are used to predict the most stable phases under given conditions. researchgate.net These studies consistently find that for Pr-pnictides and chalcogenides, the trivalent Pr³⁺ configuration in the B1 structure is the most energetically favored at ambient conditions. researchgate.net

Table 2: Polymorphic Transitions in Praseodymium Compounds

CompoundPolymorphsTransition ConditionsComputational FindingReference
Pr(BH₄)₃α (cubic), r (rhombohedral), β (cubic)Heating to ~190°C in Ar or H₂ atmosphereDFT optimization reveals stability order: α > β > r. nih.govrsc.org
Praseodymium Sesquioxide (Pr₂O₃)Hexagonal (A-type), Cubic (C-type)Ambient temperature phase is hexagonal for lighter lanthanides.- worktribe.com
Praseodymium Pnictides (e.g., PrP)B1 (rock-salt), B2 (CsCl)Applied pressureTotal energy calculations show B1 is the ground state structure with trivalent Pr. researchgate.net

Analysis of Intermediate Valence States in Praseodymium Compounds

Praseodymium is notable for its accessibility of intermediate valence states, primarily a mix of Pr³⁺ and Pr⁴⁺. This behavior is central to the properties of compounds like Pr₆O₁₁, which is formally a mixed-valence compound containing both Pr³⁺ and Pr⁴⁺ ions. wikipedia.orgwikipedia.org Theoretical modeling is indispensable for rationalizing the spectroscopic and magnetic consequences of this valence mixing.

The presence of mixed or intermediate valence states in praseodymium compounds gives rise to unique spectroscopic and magnetic properties. For example, while most Pr³⁺ compounds are paramagnetic, some Pr⁴⁺ compounds can exhibit antiferromagnetism. researchgate.net Computational studies provide a framework for understanding these observations.

In studies of praseodymium oxychloride (PrOCl), magnetic susceptibility measurements combined with theoretical calculations of the magnetic moment for Pr³⁺ were used to confirm the presence of both Pr³⁺ and Pr⁴⁺ ions in samples prepared at lower temperatures (425 °C). researchgate.netconicet.gov.ar This finding was consistent with X-ray photoelectron spectroscopy (XPS) analysis. researchgate.netconicet.gov.ar Similarly, in the intermetallic system Pr₂Co₃Ge₅, a structural phase transition is linked to a change in the praseodymium valence state from a nearly full Pr⁴⁺ state to a typical Pr³⁺ state, a phenomenon identified through in-situ electron energy-loss spectroscopy (EELS) and supported by theoretical analysis. nih.gov

These examples highlight how theoretical rationalization connects experimental data (magnetic moments, spectroscopic peak positions) to the underlying electronic structure and valence state of the praseodymium ions.

Table 3: Magnetic Properties and Valence States of Praseodymium Compounds

Compound/SystemExperimental TechniqueKey ObservationTheoretical RationalizationReference
Praseodymium OxychlorideMagnetic Susceptibility, XPSPresence of both Pr³⁺ and Pr⁴⁺ at lower synthesis temperatures.Comparison between theoretical magnetic moment of Pr³⁺ and the experimental value. researchgate.netconicet.gov.ar
Pr₂Co₃Ge₅In-situ EELS, PXRDStructure-valence transition from a dominant Pr⁴⁺ state to a Pr³⁺ state upon heating.Links structural changes to the reconfiguration of Pr 4f electronic states. nih.gov
PrO₁₋ₓFₓBiS₂XPSPr³⁺ is the dominant valence state in the superconducting crystals.The absence of characteristic satellites for Pr⁴⁺ in the 3d₅/₂ spectra confirms the valence. researchgate.net

The electronic ground states of praseodymium compounds, especially those with intermediate valence or in high oxidation states, are often not simple and require advanced theoretical models. The ground state can be highly multi-configurational, meaning it is best described as a combination of several different electronic configurations.

The recently characterized Pr(V) complex, for instance, was shown through multireference wavefunction-based methods to possess a highly multiconfigurational singlet ground state. nih.govresearchgate.net This complexity arises from an "inverted ligand field" that drives this unique electronic structure. nih.gov

Furthermore, for tetravalent praseodymium (Pr⁴⁺), the traditional ionic model often breaks down. escholarship.org The 4f¹ electronic configuration of Pr⁴⁺ can exhibit anomalous hybridization with ligand valence orbitals, a behavior more akin to transition metals than typical lanthanides. escholarship.org Theoretical tools are used to explore the competition between crystal-field splitting and spin-orbit coupling, which fundamentally alters the spin-orbital magnetism and can lead to ground states that depart from the expected J_eff_ = 1/2 limit. escholarship.org Methods like the self-interaction corrected (SIC) local spin density (LSD) approximation allow for a description where some f-electrons are localized while others form hybridized bands, enabling the comparison of different valency configurations to determine the ground state from the global energy minimum. researchgate.net This modeling is crucial for understanding and predicting the emergent quantum phenomena in these strongly correlated systems. nih.govescholarship.org

Spectroscopic Characterization of Praseodymium Oxo Compounds

Vibrational Spectroscopy: Infrared and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding environment within praseodymium oxo compounds. These methods allow for the identification of vibrational modes associated with the Pr-O framework and any associated ligands.

The identification of bridging oxo (Pr-O-Pr) and hydroxo (Pr-OH-Pr) groups is fundamental to understanding the structure of polynuclear praseodymium complexes. While direct spectroscopic data for bridging modes in "oxo(oxopraseodymiooxy)praseodymium" is scarce, analysis can be informed by studies of other metal-oxo systems and praseodymium sulfates. mdpi.comnih.gov

In oxo-bridged metal complexes, the symmetric and asymmetric stretching vibrations of the M-O-M unit are characteristic. For instance, in an Fe-O-Fe moiety, a resonance Raman band around 500 cm⁻¹ is assigned to the symmetric stretch, while an asymmetric stretch appears at a higher frequency, around 870 cm⁻¹ in Raman spectra. nih.gov In praseodymium(III) sulfate (B86663), Pr₂(SO₄)₃, Raman bands observed below 250 cm⁻¹ are attributed to the translational vibrations of the structural units and the rotation of sulfate ions, indicating the region where Pr-O lattice vibrations would likely occur. mdpi.com The presence of hydroxo bridges, such as in certain ruthenium clusters, can also be identified through their unique vibrational signatures, although these are often complex. nih.gov

Table 1: Representative Vibrational Frequencies for Oxo-Bridged Systems

Vibrational Mode Compound System Frequency (cm⁻¹) Spectroscopy Method Reference
Asymmetric Stretch (ν_as) [Cl₃Fe-O-FeCl₃]²⁻ 870 Raman nih.gov
Symmetric Stretch (ν_s) [Cl₃Fe-O-FeCl₃]²⁻ 458 Raman nih.gov
Angle Deformation (δ) [Cl₃Fe-O-FeCl₃]²⁻ 203 Raman nih.gov

In complexes where praseodymium is coordinated to organic ligands, vibrational spectra are often dominated by the internal modes of the ligands. For a praseodymium complex with isonicotinic acid, the Fourier-transform infrared (FT-IR) spectrum shows dominant bands in the 500–1700 cm⁻¹ region, which are assigned to the vibrations of the ligand. bohrium.com Similarly, in praseodymium(III) sulfate, the vibrational spectra are characterized by the stretching and bending modes of the sulfate (SO₄²⁻) ions. mdpi.com The symmetric stretching vibrations of SO₄ appear clearly in the Raman spectrum at 1010, 1020, and 1054 cm⁻¹, while antisymmetric stretching modes are also present in that region. mdpi.com The ν₄ bending vibrations are found between 595–675 cm⁻¹, and the ν₂ modes are seen between 380 and 520 cm⁻¹. mdpi.com These ligand-based vibrations provide information on the coordination environment of the metal ion.

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within the Pr(III) ion, specifically the 4f intrashell transitions. researchgate.net These transitions are responsible for the characteristic absorption and emission spectra of praseodymium compounds.

The absorption spectra of Pr(III) complexes in the UV-visible range are characterized by a series of relatively weak, sharp bands corresponding to the forbidden f-f transitions. libretexts.org The energies of these transitions are largely insensitive to the ligand environment, though complexation can lead to an increase in molar absorptivity, a phenomenon known as hypersensitivity. nih.gov For example, the complexation of praseodymium with fleroxacin (B1672770) enhances its absorption band at 483 nm. nih.gov In solid-state praseodymium(III) sulfate, a direct band gap of 5.47 eV has been calculated from its electronic structure. mdpi.com

Table 2: Selected UV-Visible Absorption Bands for Pr(III) Complexes

Transition Wavelength (nm) Compound System Reference
³H₄ → ³P₂ 448.5 Pr(III) in LaAlO₃ mdpi.com
³H₄ → ³P₁ 470 Pr(III) in LaAlO₃ mdpi.com
³H₄ → ³P₀ 489 Pr(III) in LaAlO₃ mdpi.com

Praseodymium is notable among lanthanides for exhibiting luminescence from multiple excited states, primarily the ³P₀ and ¹D₂ levels, even at room temperature. tripod.comresearchgate.net The relative intensity of emission from these two states depends heavily on the host matrix and the specific ligands. mdpi.comtripod.com

Radiative transitions from the ³P₀ state result in emission bands at approximately 490 nm (³P₀ → ³H₄), while emission from the ¹D₂ state is observed around 605-610 nm (¹D₂ → ³H₄). tripod.comresearchgate.netresearchgate.net In many systems, both emission pathways are active simultaneously. tripod.com For instance, in Pr(DPM)₃ and Pr(BTFA)₃·2H₂O chelates, luminescence is observed from both the ¹D₂ and ³P₀ states. tripod.com However, for Pr(TTA)₃·2H₂O, emission originates only from the ¹D₂ state. tripod.com The concentration of Pr(III) ions can also influence the emission, with the ¹D₂ emission often quenching more rapidly with increasing concentration than the ³P₀ emission. ustc.edu.cn

Table 3: Common Luminescence Transitions of Pr(III)

Transition Emitting State Approximate Wavelength (nm) Reference
³P₀ → ³H₄ ³P₀ 490 - 493 researchgate.netresearchgate.net
³P₀ → ³H₅ ³P₀ 523 - 529 researchgate.netmdpi.com
³P₀ → ³H₆ ³P₀ 615 - 645 researchgate.nettripod.com
¹D₂ → ³H₄ ¹D₂ 605 - 610 tripod.comresearchgate.net
¹D₂ → ³H₅ ¹D₂ 708 researchgate.net

The characteristically weak absorption of lanthanide ions can be overcome by using organic ligands that absorb light strongly and then transfer this energy to the metal ion, a process known as the "antenna effect". researchgate.netemerald.comnih.gov This intramolecular energy transfer is a key mechanism for sensitizing Pr(III) luminescence.

The efficiency of this process depends on several factors, including the energy gap between the ligand's triplet state and the resonant energy level of the Pr(III) ion. emerald.com An optimal energy gap is considered to be in the range of 2500–3500 cm⁻¹. researchgate.netemerald.com If the gap is too small, back energy transfer from the ion to the ligand can occur, quenching the luminescence. researchgate.net For a praseodymium complex with isonicotinic acid, the calculated energy gap was 1691 cm⁻¹, which is smaller than the optimal range, resulting in poor photoluminescence performance. emerald.com In contrast, for Pr(III) complexes with β-diketonate ligands, efficient intramolecular energy transfer from the ligand's triplet state to the excited states of the Pr³⁺ ion is often observed. researchgate.net

Factors Influencing Luminescence Quantum Yield in Praseodymium Complexes

The photoluminescence quantum yield (PLQY) of a praseodymium complex, defined as the ratio of photons emitted to photons absorbed, is a critical parameter for applications in lighting and optical sensing. This yield is governed by a delicate balance between radiative and non-radiative decay pathways from the excited states, primarily the ³P₀ and ¹D₂ levels. Several key factors dictate the efficiency of these processes. horiba.com

Ligand-to-Metal Energy Transfer: The "antenna effect," where organic ligands absorb light and transfer the energy to the Pr³⁺ ion, is the primary mechanism for exciting the metal center. researchgate.netmdpi.com The efficiency of this transfer is highly dependent on the energy of the ligand's lowest triplet state (T₁). For effective sensitization, the T₁ level should be appropriately positioned above the emissive states of Pr³⁺ (³P₀ at ~20,500 cm⁻¹ and ¹D₂ at ~16,800 cm⁻¹). If the energy gap is too small, back-energy transfer from the metal to the ligand can occur, quenching the luminescence. researchgate.net Conversely, a very large gap can lead to inefficient energy transfer. researchgate.net

Non-Radiative Deactivation: The energy gap between the ¹D₂ emitting state and the next lower level (¹G₄) is relatively small, making Pr³⁺ susceptible to non-radiative deactivation through multiphonon relaxation. This process is particularly efficient in the presence of high-frequency oscillators, such as O-H, C-H, or N-H bonds, in the ligand structure or solvent molecules. tripod.com The use of deuterated or fluorinated ligands and solvents can significantly reduce this quenching effect and enhance the quantum yield.

Ligand Rigidity and Structure: The structural rigidity of the ligand framework plays a significant role. rsc.org More rigid structures can minimize vibrational losses and protect the Pr³⁺ ion from the solvent environment, thereby increasing the luminescence quantum yield. The coordination of the Pr³⁺ ion and the resulting rigidity of the ligand can enhance emission intensity. rsc.org

Solvent Effects: The polarity and coordinating ability of the solvent can influence the quantum yield. researchgate.netiupac.org Protic solvents capable of forming hydrogen bonds can quench luminescence, while coordinating solvent molecules can be displaced by more strongly binding ligands, affecting the local environment of the Pr³⁺ ion. researchgate.net

Table 1: Key Factors Affecting Praseodymium Complex Luminescence Quantum Yield

Factor Influence on Quantum Yield Mechanism
Ligand Triplet State Energy High Efficient energy transfer requires the ligand's triplet state to be 2500-4000 cm⁻¹ above the Pr³⁺ emissive level. researchgate.net
Vibrational Quenching Low High-frequency oscillators (e.g., O-H, C-H bonds) in ligands or solvents promote non-radiative decay, lowering the yield. tripod.com
Ligand Rigidity High Rigid ligands reduce non-radiative decay by limiting vibrational freedom and shielding the Pr³⁺ ion. rsc.org
Solvent Polarity/Coordinating Ability Variable Polar and protic solvents can quench luminescence; coordinating solvents can alter the complex structure. researchgate.net

| Cross-Relaxation | Low | At high Pr³⁺ concentrations, energy transfer between adjacent ions can occur, leading to quenching. mdpi.com |

Near-Infrared (NIR) Emission Properties of Pr(III) Compounds

Praseodymium(III) ions are notable for their ability to emit light in the near-infrared (NIR) region of the electromagnetic spectrum, with transitions originating from several excited states. aip.org These properties are of significant interest for applications in telecommunications, optical amplification, and bio-imaging. nih.govnih.gov

The f-f electronic transitions of Pr³⁺ give rise to multiple emission bands in the visible and NIR regions. aip.org While visible emissions from the ³P₀ state are common, several transitions from the ¹D₂ and ¹G₄ states result in characteristic NIR luminescence. tripod.comaip.org

Key NIR emission bands and their corresponding transitions include:

~880 nm: Assigned to the ¹D₂ → ³F₂ transition. aip.org

~929 nm: Can be attributed to the ³P₀ → ¹G₄ transition. aip.org

~1000-1060 nm: This strong emission is typically assigned to the ¹G₄ → ³H₄ transition, though some assignments suggest it arises from the ¹D₂ level. tripod.comaip.org

~1070 nm: Corresponds to the ¹D₂ → ³F₃,₄ transitions. aip.org

~1.3 µm: Used in low-loss optical amplifiers. nih.gov

~1.49 µm: An ultra-broad emission band resulting from the ¹D₂ → ¹G₄ transition. researchgate.net

The host material significantly influences these emission properties. Low-phonon-energy host glasses, such as oxyfluorotellurite or certain niobate phosphors, are preferred to minimize non-radiative decay and enhance NIR emission efficiency. nih.govresearchgate.net The concentration of Pr³⁺ ions is also a critical factor, as cross-relaxation processes between ions at high concentrations can quench the luminescence from certain states while favoring others. aip.org For instance, in Sr₂Al₂GeO₇, the optimal concentration for ¹D₂ emission is around 1% Pr³⁺, whereas the ³P₀ emission is strongest at a much higher concentration of 10% Pr³⁺. aip.orgaip.org

Table 2: Prominent Near-Infrared (NIR) Emission Bands of Pr(III) Compounds

Wavelength Range Transition Originating State Host Material Example Reference
~880 nm ¹D₂ → ³F₂ ¹D₂ Sr₂Al₂GeO₇ aip.org
~929 nm ³P₀ → ¹G₄ ³P₀ Sr₂Al₂GeO₇ aip.org
~1060 nm ¹G₄ → ³H₄ or ¹D₂ → ³F₃ ¹G₄ or ¹D₂ Pr(TTA)₃·2H₂O in DMSO tripod.com
~1070 nm ¹D₂ → ³F₃,₄ ¹D₂ Sr₂Al₂GeO₇ aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR Spectroscopic Studies for Ligand Affinity to Polyoxometalate Cores

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of phosphorus-containing compounds. nih.gov In the chemistry of polyoxometalates (POMs), which are large metal-oxygen clusters, ³¹P NMR is particularly valuable for studying species containing a central PO₄ tetrahedron, such as those with Keggin ([PW₁₂O₄₀]³⁻) or Wells-Dawson ([P₂W₁₈O₆₂]⁶⁻) structures. researchgate.net

When a paramagnetic ion like praseodymium is incorporated into a POM framework, it induces significant changes in the NMR spectrum. The interaction between the unpaired electrons of the Pr³⁺ ion and the ³¹P nucleus provides a sensitive probe of the local electronic and magnetic environment. nih.gov

The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its coordination environment. rsc.orgresearchgate.net The substitution of a tungsten or molybdenum atom in the POM framework with a praseodymium ion, or the coordination of a Pr³⁺-containing complex to the surface of a lacunary (vacant) POM, results in a distinct ³¹P NMR signal. By monitoring the changes in the ³¹P chemical shift, one can study the affinity of various ligands to the POM core. For example, the binding of a ligand to the praseodymium center within the POM structure will alter the electronic environment around the nearby phosphorus atom, leading to a measurable shift in its resonance frequency. This allows for the characterization of the formation and stability of Pr-substituted POMs and their adducts in solution. researchgate.net

Mass Spectrometry Techniques

ESI-MS for Characterization of Molecular Assemblies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the characterization of large molecules and non-covalent molecular assemblies, including metal-ligand complexes. frontiersin.orgresearchgate.net The technique gently transfers ions from a solution into the gas phase, largely preserving their solution-state structure and stoichiometry. frontiersin.org

In the context of praseodymium chemistry, ESI-MS is invaluable for:

Determining Stoichiometry: It allows for the accurate determination of the metal-to-ligand ratio in complex species. By analyzing the mass-to-charge ratio (m/z) of the ions, researchers can identify species such as [Pr(L)n]³⁺, [Pr(L)n-H]²⁺, and other adducts, confirming the composition of the complex in solution. researchgate.net

Characterizing Supramolecular Assemblies: ESI-MS can detect and characterize large, multi-component assemblies held together by non-covalent interactions. This is crucial for studying the formation of praseodymium clusters, cages, and other elaborate supramolecular structures.

Probing Solution Equilibria: By analyzing a solution under specific conditions (e.g., pH, concentration), ESI-MS can provide a snapshot of the different praseodymium-containing species present at equilibrium. researchgate.net

Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide structural information through controlled fragmentation of the isolated complex ions. The fragmentation patterns can reveal details about the connectivity and relative binding strengths within the molecular assembly. thermofisher.com

Care must be taken in experimental design, as instrumental parameters can sometimes induce fragmentation or adduct formation, but when properly applied, ESI-MS provides unparalleled insight into the composition and structure of complex praseodymium assemblies in solution. frontiersin.org

Other Advanced Spectroscopic Methods

Beyond standard vibrational and absorption spectroscopies, a range of advanced methods provide deeper insights into the complex electronic and structural properties of praseodymium oxo compounds. These techniques can probe specific nuclear and electronic environments and determine the three-dimensional arrangement of atoms in chiral structures.

Mössbauer Spectroscopy for Probing Electronic and Magnetic States

Mössbauer spectroscopy is a powerful technique for investigating the local environment of specific atomic nuclei, providing valuable information on oxidation states, site symmetry, and magnetic properties. While most commonly associated with isotopes like ⁵⁷Fe or ¹¹⁹Sn, the principle can be extended to other nuclei, including praseodymium's only stable isotope, ¹⁴¹Pr.

Research on complex praseodymium-containing oxides utilizes Mössbauer spectroscopy in two primary ways: directly, by observing the ¹⁴¹Pr nucleus, and indirectly, by probing a different Mössbauer-active nucleus (like ⁵⁷Fe) within the same compound to see how it is affected by the praseodymium ions.

Direct ¹⁴¹Pr Mössbauer spectroscopy offers unambiguous information about the valence state of praseodymium. For instance, in studies of complex cuprate (B13416276) superconductors where praseodymium is substituted into the crystal lattice, ¹⁴¹Pr Mössbauer spectroscopy has been used to definitively determine its oxidation state. In the polycrystalline compound EuBa₁.₃Pr₀.₇Cu₃O₇-δ, the observed isomer shift was consistent with a Pr³⁺ valence state. researchgate.net This finding is crucial for understanding the electronic mechanisms, such as hole filling, that lead to the suppression of superconductivity in these materials. researchgate.net

Table 1: ¹⁴¹Pr Mössbauer Parameters for a Praseodymium-Substituted Cuprate Data sourced from studies at T = 4.2 K. Isomer shift is relative to PrF₃.

Compound Praseodymium Site Isomer Shift (δ) (mm/s) Inferred Pr Valence State
EuBa₁.₃Pr₀.₇Cu₃O₇-δ Ba site 0.10 (±0.15) 3+

Table 2: ⁵⁷Fe Mössbauer Data for Praseodymium-Substituted Yttrium Iron Oxide (PrₓY₁₋ₓFeO₃) at Room Temperature

Praseodymium Content (x) Isomer Shift (δ) (mm/s) Quadrupole Splitting (Δ) (mm/s) Hyperfine Field (Bhf) (T)
0.0 0.27 0.04 50.1
0.2 0.27 0.05 50.4
0.4 0.27 0.06 50.8
0.6 0.27 0.07 51.2

Circular Dichroism Spectroscopy for Chiral Praseodymium Oxo Clusters

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. In the context of praseodymium compounds, CD spectroscopy is applied to systems where chirality is present, which can arise from chiral organic ligands coordinated to the Pr³⁺ ion or from the interaction of praseodymium ions with larger chiral biomolecules. acs.orgscispace.com While inorganic praseodymium oxo clusters are not intrinsically chiral, they can form chiral supramolecular assemblies.

A notable application of this technique is in monitoring the conformational changes of DNA induced by praseodymium ions. The DNA double helix is chiral and exhibits a characteristic CD spectrum. Upon interaction with Pr³⁺ ions (from PrCl₃), DNA can undergo a dramatic conformational change from the common right-handed 'B-form' to the left-handed 'Z-form'. scispace.com This B-Z transition is clearly observed as an inversion of the CD spectrum. For example, the B-DNA spectrum, characterized by a positive peak around 280 nm and a negative peak around 250 nm, transforms into a Z-DNA spectrum with a negative peak near 295 nm and a positive peak near 255 nm. scispace.com This demonstrates the ability of praseodymium ions to organize and reconfigure chiral structures, a process that is directly quantifiable by CD spectroscopy.

Table 3: Representative Circular Dichroism (CD) Spectral Changes for Branched DNA (bDNA) upon Praseodymium-Induced B-Z Transition

Conformation [PrCl₃] (mM) Wavelength of Max. Positive Ellipticity (nm) Wavelength of Max. Negative Ellipticity (nm)
B-bDNA (native) 0 ~280 ~250
Z-bDNA (induced) 10 ~255 ~295

Furthermore, studies on chelate complexes of Pr(III) with chiral ligands, such as α-amino acids or hydroxy acids, utilize CD spectroscopy to probe the stereochemistry of the resulting coordination compounds. acs.org The f-f electronic transitions of the praseodymium ion are sensitive to the chiral environment imposed by the ligands, giving rise to induced CD signals. These signals provide insight into the structure and stability of these chiral praseodymium oxo clusters in solution.

Reactivity and Catalytic Functions of Praseodymium Oxo Species

Lewis Acid Catalysis by Praseodymium Oxo Clusters

The catalytic activity of praseodymium oxo species, particularly in the form of Pr6O11, is rooted in the presence of coordinatively unsaturated metal sites and the mobility of its lattice oxygen, which are characteristic features of Lewis acid catalysts.

Evaluation of Catalytic Activity in Polyoxocationic Systems

While direct studies on polyoxocationic systems involving exclusively "oxo(oxopraseodymiooxy)praseodymium" are not extensively documented, the catalytic behavior of Pr6O11 in various reactions highlights its Lewis acidic nature. Nanostructured Pr6O11 has been successfully employed as a catalyst in the synthesis of chromene derivatives. rsc.org This transformation, which involves the reaction of a carbonyl compound, an active methylene (B1212753) compound, and a phenol, is a classic example of a reaction catalyzed by Lewis acids. The efficiency of Pr6O11 in this synthesis underscores its ability to activate carbonyl groups, a key step facilitated by Lewis acids.

Furthermore, praseodymium oxide has demonstrated catalytic activity in the oxidative coupling of methane (B114726). wikipedia.org In this process, the praseodymium centers are believed to activate methane by abstracting a hydrogen atom, initiating the formation of methyl radicals that subsequently couple to form ethane (B1197151) and ethene. wikipedia.org This activation of a C-H bond is a hallmark of strong Lewis acid sites.

The table below summarizes the catalytic performance of Pr6O11 in selected organic reactions, demonstrating its catalytic efficacy.

ReactionCatalystSubstratesProductYield (%)Reaction Time
Chromene SynthesisPr6O11 NanoparticlesMalononitrile, Resorcinol, Benzaldehyde2-amino-4-phenyl-3-cyano-7-hydroxy-4H-chromene9515 min
CO OxidationNanostructured Pr6O11CO, O2CO2~95-96N/A (at 550 °C)

Mechanistic Insights into Lewis Acid Functionality

The Lewis acid functionality of praseodymium oxo species in Pr6O11 arises from the presence of Pr(IV) ions, which act as electron-pair acceptors. The mechanism of catalysis often involves the coordination of a substrate molecule to a praseodymium center, leading to its activation.

In the case of CO oxidation, the proposed mechanism involves the adsorption of CO onto the catalyst surface, forming a bidentate carbonate species. wikipedia.org This species is then converted to a monodentate carbonate, which subsequently decomposes to release CO2. wikipedia.org This process leaves an oxygen vacancy on the catalyst surface, which is readily filled due to the high oxygen mobility in the Pr6O11 lattice, a consequence of the mixed-valence state of praseodymium. wikipedia.org The ability to create and replenish these oxygen vacancies is a key aspect of its catalytic cycle and is intrinsically linked to its Lewis acidic character.

Photocatalytic Activity

The photocatalytic properties of praseodymium-containing materials have been investigated, primarily focusing on praseodymium-doped semiconductors. These studies provide insights into the potential role of praseodymium oxo species in photocatalytic processes.

Photodegradation Studies of Organic Dyes (e.g., Methyl Blue)

The enhancement is often attributed to the role of praseodymium ions in trapping photo-generated electrons, which inhibits the recombination of electron-hole pairs and increases the quantum efficiency of the photocatalytic process. The following table illustrates the effect of praseodymium doping on the photocatalytic degradation of organic dyes by other metal oxides.

PhotocatalystTarget PollutantLight SourceDegradation Efficiency (%)
Pr-doped TiO2Methylene BlueNot SpecifiedEnhanced compared to undoped TiO2
Pr-doped ZrO2Methylene BlueVisible LightNot Specified

Role of Metal-Oxo Cluster-Based Building Units in Photocatalytic Processes

In praseodymium-doped photocatalysts, the praseodymium-oxo clusters act as active sites that can modify the electronic band structure of the host semiconductor. By introducing new energy levels within the band gap, they can extend the light absorption of the material into the visible region, allowing for more efficient utilization of solar energy.

The praseodymium ions can act as electron scavengers, promoting charge separation and increasing the lifetime of the charge carriers. This, in turn, leads to an increased generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O2•−), which are responsible for the degradation of organic pollutants.

General Reactivity Towards Small Molecules and Substrates

Praseodymium(III,IV) oxide exhibits reactivity with a range of small molecules, a property that is central to its catalytic applications. As a basic oxide, it readily reacts with acids to form the corresponding praseodymium(III) salts and water. smolecule.com

Its interaction with carbon monoxide (CO) is a key step in its application as an oxidation catalyst. wikipedia.org Infrared spectroscopy studies have shown that CO adsorbs on the surface of Pr6O11, leading to the formation of carbonate species. acs.org

The activation of methane (CH4) at the surface of Pr6O11 is another important aspect of its reactivity. wikipedia.org The oxide surface is capable of breaking the C-H bond of methane, initiating its conversion to higher hydrocarbons. wikipedia.org This reactivity is attributed to the presence of highly mobile oxygen species on the catalyst surface, which are a consequence of the mixed-valence nature of praseodymium in the oxide. wikipedia.org

Hydrolysis and Redox Behaviors of Cerium and Analogous Lanthanide Ions in Oxo Environments

The hydrolysis and redox behaviors of lanthanide ions in oxo environments are critical to their catalytic and geochemical activities. A comparison between praseodymium and its neighbor cerium is particularly insightful due to their accessible +3 and +4 oxidation states.

Hydrolysis Behavior

The hydrolysis of lanthanide ions in aqueous solutions is a fundamental process leading to the formation of hydroxo complexes, hydroxides, and eventually oxides. numberanalytics.com Praseodymium(III,IV) oxide itself is insoluble in water. stanfordmaterials.comsamaterials.com However, praseodymium metal readily reacts with water to form praseodymium(III) hydroxide (B78521). wikipedia.orgpilgaardelements.comwebelements.com The hydrolysis of lanthanide ions is influenced by factors such as pH, temperature, and the presence of other ions. numberanalytics.com Studies on the hydrolysis of lanthanide ions have shown that the process can be controlled by ligands to form polynuclear lanthanide-hydroxo clusters. researchgate.net

Cerium(IV) salts, such as cerium(IV) ammonium (B1175870) nitrate (B79036), spontaneously hydrolyze in water at room temperature to form stable sols of cerium oxide nanoparticles. rsc.org This process involves the conversion of hydroxy bridges to oxo bridges as a rate-determining step. rsc.org The hydrolysis of Ce(IV) can be controlled by adjusting pH and temperature. umich.edu In contrast, Pr₆O₁₁ is described as a basic anhydride (B1165640) that is insoluble in water but will react with strong acids. stanfordmaterials.comsamaterials.comamericanelements.com The hydrolysis of Ce(III) ions can lead to the formation of cerium(III) hydroxide. numberanalytics.com Similarly, the hydrolysis of praseodymium ions leads to the formation of praseodymium hydroxide. alfachemic.com

The table below summarizes key aspects of the hydrolysis of cerium and praseodymium species.

FeatureCerium Oxo/Hydroxo SpeciesPraseodymium Oxo/Hydroxo Species
Starting Material Cerium(IV) ammonium nitratePraseodymium metal
Reaction with Water Spontaneous hydrolysis to form CeO₂ nanoparticles. rsc.orgReacts to form Pr(OH)₃. wikipedia.orgpilgaardelements.comwebelements.com
Oxide Solubility CeO₂ is formed via hydrolysis in solution. rsc.orgPr₆O₁₁ is insoluble in water. wikipedia.orgstanfordmaterials.com
Hydrolysis Products CeO₂ nanoparticles, hydroxo complexes. rsc.orgumich.eduPr(OH)₃, hydroxo complexes. wikipedia.orgpilgaardelements.comalfachemic.com

Redox Behavior

The redox chemistry of praseodymium and cerium is dominated by the Ce⁴⁺/Ce³⁺ and Pr⁴⁺/Pr³⁺ couples. The redox potential of the Pr⁴⁺/Pr³⁺ couple is higher than that of the Ce⁴⁺/Ce³⁺ couple, indicating that Pr(IV) is a stronger oxidizing agent. ua.es The addition of praseodymium to ceria can increase the number of oxygen vacancies due to the presence of Pr³⁺ ions. ua.es

In ceria-praseodymia mixed oxides, the redox properties are enhanced compared to the individual oxides. ua.esresearchgate.net The presence of praseodymium facilitates the reduction of the material. researchgate.net The synergistic effect between cerium and praseodymium in mixed oxides leads to superior catalytic activity, for example, in soot oxidation. researchgate.net The enhanced oxygen mobility in praseodymium-doped ceria is attributed to the presence of the Pr³⁺/Pr⁴⁺ redox couple. conicet.gov.ar

The table below provides a comparison of the redox properties of cerium and praseodymium oxides.

PropertyCerium Oxide (CeO₂)Praseodymium Oxide (Pr₆O₁₁)
Stable Oxidation States Ce³⁺, Ce⁴⁺ nih.govPr³⁺, Pr⁴⁺ wikipedia.orgwikipedia.org
Redox Couple Ce⁴⁺/Ce³⁺ ua.esnih.govPr⁴⁺/Pr³⁺ ua.es
Redox Potential The reduction potential of Ce⁴⁺/Ce³⁺ is approximately 1.72 eV in aqueous media. ua.esThe reduction potential of Pr⁴⁺/Pr³⁺ is approximately 3.2 eV in aqueous media. ua.es
Redox Activity Shows significant redox activity, which is the basis for its use in three-way catalysts. nih.govcas.cnExhibits high oxygen mobility due to the mixed-valence states, leading to excellent catalytic activity. wikipedia.orgmdpi.com
Effect of Doping in Ceria Doping with praseodymium enhances redox properties and oxygen storage capacity. ua.esconicet.gov.arN/A
Re-oxidation Re-oxidation of reduced ceria can be facile. acs.orgSlow re-oxidation kinetics of Pr₂O₃ have been noted, which can be improved by forming solid solutions with ceria-zirconia. researchgate.net

Advanced Research Directions and Potential Applications

Design and Assembly of High-Nuclearity Praseodymium Oxo Clusters

The synthesis of high-nuclearity clusters, which are large molecular aggregates with a core of multiple metal atoms bridged by oxo ligands, is a significant challenge in coordination chemistry. The ability to control the size, shape, and composition of these clusters is crucial for tuning their physical and chemical properties.

Strategies for Controlling Structural Diversity and Complexity

The construction of praseodymium oxo clusters with specific architectures is a complex process influenced by several factors. Researchers have developed various strategies to exert control over the self-assembly process, leading to a remarkable diversity of structures. Key factors include the choice of organic ligands, the reaction solvent, and the presence of templating agents or counter-ions. ufl.edu For instance, the bulkiness of the carboxylate ligands used in the synthesis can determine whether a smaller Fe₇ cluster or a larger Fe₂₂ cluster is formed, suggesting that steric hindrance can be a tool to trap intermediate-sized clusters and prevent further aggregation. ufl.edu

Investigation of Building Units and Tertiary Structures in Extended Frameworks

A powerful approach for the rational design of extended porous networks, such as metal-organic frameworks (MOFs), is the use of secondary building units (SBUs). nih.gov SBUs are pre-formed molecular complexes or clusters that can be linked together by polytopic ligands to create larger, more complex structures. nih.gov This modular approach allows for a degree of predictability in the final topology of the framework. nih.gov

In the context of praseodymium oxo clusters, discrete cluster units can act as SBUs for the construction of higher-dimensional materials. For example, a high-nuclearity praseodymium-stabilized selenotungstate cluster has been synthesized using a one-pot strategy, showcasing the assembly of complex structures from smaller building blocks. scilit.com Similarly, the investigation of praseodymium–antimony oxochloride systems has revealed the existence of various Pr–Sb–O–Cl–pdc clusters that can combine to form unique three-dimensional (3D) interpenetrating racemic compounds. rsc.org Understanding the geometry and connectivity of these fundamental building units is essential for designing and synthesizing novel extended frameworks with tailored properties.

Integration into Functional Materials

The unique electronic and magnetic properties of praseodymium make its oxo complexes attractive components for the creation of advanced functional materials.

Development of Materials with Enhanced Dielectric Properties via Rare Earth Doping

The incorporation of rare-earth elements, including praseodymium, into various host materials has been shown to be an effective strategy for enhancing their dielectric properties. Doping can introduce lattice distortions, create defects, and alter the electronic structure of the material, all of which can influence its response to an electric field.

For example, doping lead-based relaxor ferroelectric thin films, such as 0.71Pb(Mg₁/₃Nb₂/₃)O₃-0.29PbTiO₃ (PMN-PT), with elements like iron has been shown to improve their ferroelectric and dielectric performance. nih.gov This is often attributed to the reduction of oxygen vacancies and the stabilization of the desired crystal phase. nih.gov Similarly, the modification of BaBi₂Nb₂O₉ Aurivillius ceramics with praseodymium ions has a significant impact on their dielectric properties. mdpi.com The introduction of a small concentration of Pr³⁺ ions can lead to an increase in the electric permittivity and a shift in its temperature maximum. mdpi.com This highlights the potential of praseodymium doping as a tool to fine-tune the dielectric response of ceramic materials for specific applications.

In a different approach, praseodymium doping of triple-cation perovskite layers has been demonstrated to enhance the photovoltaic performance and stability of perovskite solar cells. researchgate.net The addition of 0.25% praseodymium resulted in improved carrier mobility and reduced carrier recombination, showcasing the versatility of praseodymium in modifying the electronic properties of semiconductor materials. researchgate.net

Applications in Chiral Optics and Circularly Polarized Luminescence

Chiral lanthanide complexes are of great interest for their applications in chiral optics and as sources of circularly polarized luminescence (CPL). CPL is the differential emission of left and right circularly polarized light by a chiral luminophore and has potential applications in 3D displays, optical data storage, and as probes in biological systems. researchgate.netrsc.org

Lanthanide ions, including praseodymium, are particularly well-suited for CPL applications due to their unique electronic structure. rsc.org The f-f electronic transitions of lanthanides are characterized by narrow emission bands and long luminescence lifetimes. mdpi.com When a lanthanide ion is incorporated into a chiral ligand environment, the resulting complex can exhibit strong CPL signals. rsc.org

The design of highly emissive chiral lanthanide complexes is a key area of research. rsc.org The "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, is often employed to enhance the luminescence intensity. mdpi.com For instance, in a series of praseodymium(III) complexes with β-diketonate and bipyridyl ligands, the bipyridyl ligands act as antennas, significantly enhancing the luminescence of the Pr³⁺ ion in the visible and near-infrared regions. mdpi.com The study of praseodymium(III) complexes with α-amino acids has also contributed to the understanding of chiroptical properties in these systems. acs.org

Exploration of Magnetic Phenomena in Praseodymium Oxo Complexes

The magnetic properties of praseodymium compounds are of fundamental interest and have potential applications in areas such as magnetic refrigeration and quantum information processing. Praseodymium typically exists in the +3 oxidation state with a 4f² electron configuration, giving rise to a ³H₄ ground state. mdpi.com

In many mononuclear praseodymium(III) complexes, the Pr³⁺ ions are magnetically uncoupled, and the magnetic behavior is dominated by the single-ion magnetism of the praseodymium center. mdpi.com The measured magnetic susceptibility of such complexes is consistent with the theoretical value for a magnetically isolated Pr(III) ion. mdpi.com

However, in polynuclear oxo-bridged clusters, magnetic exchange interactions between the praseodymium ions can occur, leading to more complex magnetic behavior. The nature and strength of these interactions are highly dependent on the bridging angles and distances between the metal centers. The study of intermetallic compounds of praseodymium with 3d transition metals like iron and cobalt has revealed complex magnetic structures and strong magnetic properties. orientjchem.org The addition of other elements, such as rhenium, can be used to stabilize these magnetic properties and improve the material's technological characteristics. orientjchem.org

Furthermore, praseodymium is paramagnetic at all temperatures above 1 K, unlike some other rare-earth metals that exhibit ferromagnetic or antiferromagnetic ordering at low temperatures. wikipedia.org This property is utilized in applications such as magnetocaloric cooling, where the PrNi₅ intermetallic compound has shown a strong magnetocaloric effect, allowing for cooling to temperatures extremely close to absolute zero. wikipedia.org The investigation of magnetic properties in novel praseodymium-antimony oxochloride clusters has also been undertaken, contributing to the growing understanding of magnetism in these complex materials. rsc.org

Unveiling the Properties and Potential of Oxo(oxopraseodymiooxy)praseodymium

Introduction

The chemical compound this compound, more commonly known as praseodymium(III,IV) oxide with the chemical formula Pr6O11, stands as a significant member of the rare earth oxides. This article delves into the advanced research directions and theoretical advancements concerning this intriguing compound and its related systems. While the name "this compound" is the IUPAC designation, the compound is most frequently referred to in scientific literature as praseodymium(III,IV) oxide. chemrxiv.org This mixed-valence oxide, along with its simpler counterpart, praseodymium(III) oxide (Pr2O3), serves as a cornerstone for exploring complex physical phenomena and pioneering new technological applications.

The unique electronic and magnetic properties of praseodymium oxides have spurred a wide array of research initiatives, pushing the boundaries of materials science and solid-state chemistry.

Investigation of Complex Magnetism in Ternary Praseodymium Compounds

The incorporation of praseodymium into ternary compounds gives rise to a rich variety of complex magnetic behaviors. Unlike some other rare-earth metals that exhibit straightforward ferromagnetic or antiferromagnetic ordering at low temperatures, praseodymium's magnetic properties are notably nuanced and highly dependent on its chemical environment. orientjchem.org

Research into ternary systems such as Pr-Co-Fe and Pr-Co-Re has revealed that the magnetic properties are largely dictated by the exchange interactions within the sublattice of the iron triad (B1167595) metals. orientjchem.org The introduction of a magnetically inactive element like rhenium can alter the magnetic behavior by substituting for the 3d transition metals. orientjchem.org In the Pr-Fe-Re system, for instance, the saturation magnetization, residual induction, and coercive force have been observed to increase with rhenium content in certain phases. orientjchem.org

Furthermore, studies on sintered magnetically hard materials with compositions like (Nd₀.₅₋ₓPrₓDy₀.₅)₁₈(Fe₀.₇Co₀.₃)remB₅.₅ have shown that alloying with praseodymium can enhance the temperature stability of the magnets. researchgate.net This improvement is attributed to the redistribution of dysprosium ions within the crystal lattice of the primary magnetic phase. researchgate.net The investigation of ternary praseodymium chlorides, such as K₂PrCl₅, through spectroscopic and magnetic susceptibility measurements, provides further insight into the intricate interplay between structure and magnetic properties at low temperatures. researchgate.net

Compound SystemKey Findings
Pr-Co-Fe / Pr-Co-ReMagnetic properties are influenced by the 3d transition metal sublattice; rhenium substitution alters magnetic behavior. orientjchem.org
(Nd,Pr,Dy)₂(Fe,Co)₁₄BPraseodymium alloying enhances thermal stability of permanent magnets. researchgate.net
K₂PrCl₅Detailed spectroscopic and magnetic data reveal complex low-temperature magnetic behavior. researchgate.net

Analysis of Magnetically Uncoupled Pr(III) Ions in Specific Coordination Environments

The magnetic behavior of praseodymium is not solely confined to complex ordering in extended solids. In specific coordination environments, it is possible to isolate Pr(III) ions to the extent that they behave as magnetically uncoupled entities. This phenomenon is of fundamental interest for understanding the intrinsic magnetic properties of the Pr(III) ion, which possesses a 4f² electron configuration and a ³H₄ ground state. mdpi.com

A study of praseodymium(III) complexes with 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato(1-) ligands demonstrated this effect. Magnetic measurements of these complexes yielded χMT values consistent with the theoretical value for a magnetically uncoupled Pr³⁺ ion. mdpi.com This decoupling is crucial for applications where the individual magnetic moments of the lanthanide ions are to be harnessed, such as in the design of molecular magnets and quantum information processing. The coordination number and the geometry of the complex play a significant role in preventing magnetic exchange interactions between the praseodymium centers. mdpi.com

Potential of High-Nuclearity Lanthanide-Containing Clusters as Molecular Magnetic Coolers

High-nuclearity lanthanide-containing clusters have emerged as promising candidates for molecular magnetic coolers. nih.govacs.org This technology relies on the magnetocaloric effect (MCE), where a material's temperature changes in response to a changing magnetic field. Lanthanide clusters are particularly well-suited for this application due to the high magnetic moments of the lanthanide ions. acs.org

Research has focused on synthesizing large, multi-metal clusters and investigating the factors that maximize the MCE. acs.org Key strategies include increasing the number of lanthanide ions within the cluster and minimizing the magnetic interactions between them. acs.orgacs.org For instance, encapsulating a single molecular cluster within a silica (B1680970) nanoshell can reduce inter-cluster magnetic interactions, leading to an enhanced MCE. acs.org While much of the foundational work has been done with gadolinium due to its isotropic nature, the principles are being extended to other lanthanides, including praseodymium, to explore a wider range of operating temperatures and magnetic field requirements. acs.orgrsc.org

Research FocusKey Findings
Synthesis of High-Nuclearity ClustersDevelopment of methods to create large lanthanide clusters with aesthetically pleasing and complex structures. nih.govacs.org
Enhancement of Magnetocaloric EffectIncreasing the density of lanthanide ions and minimizing magnetic coupling are crucial for a large MCE. acs.orgacs.org
ApplicationThese clusters show potential for energy-efficient and environmentally friendly magnetic cooling technologies. acs.org

Theoretical Advancements in Modeling Praseodymium Oxo Systems

Concurrent with experimental investigations, theoretical and computational chemistry are playing an increasingly vital role in understanding and predicting the behavior of praseodymium-based materials.

Development of Improved Computational Methods for Lanthanide Complexes

Modeling lanthanide complexes presents a significant challenge due to the complex electronic structure arising from the partially filled 4f orbitals. To address this, specialized computational methods are being developed. The Sparkle model, implemented in various semi-empirical quantum mechanical methods such as AM1, PM3, PM6, and RM1, has been specifically parameterized for lanthanide cations, including Pr(III). sparkle.pro.br These methods allow for the relatively fast and accurate calculation of the geometry and electronic properties of large lanthanide complexes, which would be computationally prohibitive with more rigorous ab initio methods. These advancements are crucial for the rational design of new praseodymium-containing materials with desired properties. sparkle.pro.br

Predictive Modeling for Structure-Property Relationships and Functional Design

A major goal of theoretical materials science is to predict the properties of a material based on its structure, a concept known as the quantitative structure-property relationship (QSPR). nih.govnih.gov This approach is being applied to praseodymium oxo systems to guide the synthesis of new functional materials.

For example, in the layered perovskite system Pr₁₋ₓSr₁₊ₓCoO₄, there are strong correlations between the crystal structure and the physical properties. sapub.org As the strontium content (x) increases, the unit cell volume expands, and the oxidation state of cobalt changes, leading to systematic variations in the magnetic and electrical transport properties. sapub.org By developing and refining such structure-property relationships, researchers can predict how chemical modifications will tune the material's behavior. This predictive power accelerates the discovery and design of materials for specific applications, from catalysts to electronic components. nist.gov

Q & A

Basic: What are the standard synthesis protocols for oxo(oxopraseodymiooxy)praseodymium, and how do reaction conditions influence phase purity?

Answer:
Synthesis typically involves controlled thermal decomposition of praseodymium precursors (e.g., hydrated praseodymium acetate or oxalate) under inert or oxidizing atmospheres. For example, Hussein (1994) demonstrated that heating hydrated praseodymium acetate at 600–800°C yields praseodymium oxide phases, but phase purity depends on heating rate and gas environment . To optimize purity, researchers should:

  • Use thermogravimetric analysis (TGA) to monitor mass loss during decomposition.
  • Employ X-ray diffraction (XRD) to confirm crystallographic phase transitions (e.g., Pr₆O₁₁ vs. PrO₂).
  • Adjust oxygen partial pressure to stabilize intermediate phases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.